B1575243 MART-1(51-61)

MART-1(51-61)

カタログ番号 B1575243
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Melanoma antigen recognized by T-cells 1;  MART-1

科学的研究の応用

Immunogenicity in Melanoma Treatment

MART-1(51-61) is recognized for its role in melanoma treatment. Research has shown that the Melan-A/MART-1 gene encodes an HLA-DR4-presented peptide recognized by CD4+ T cells. This peptide can induce the expansion of specific CD4+ T cells derived from normal DR4+ donors or DR4+ patients with melanoma, leading to a potential immunotherapeutic approach for generating, augmenting, and quantifying specific CD4+ T cell responses against melanoma in vivo (Zarour et al., 2000).

Melanoma Antigen Characterization

MART-1 is a melanoma antigen recognized by T cells and is expressed in melanocytes and melanoma cells. Research involving the production of recombinant human MART-1 protein and development of specific antibodies for MART-1 has facilitated the characterization of this antigen. This characterization is crucial for understanding melanoma biology and may aid in the development and monitoring of immunotherapies for melanoma patients (Kawakami et al., 1997).

Role in Pigmentation and Melanogenesis

MART-1 plays an important role in melanogenesis, the process of pigment production in melanocytes. It forms a complex with the melanosomal matrix protein PMEL17/GP100, affecting its expression, stability, trafficking, and processing. This interaction is critical for melanosome structure and maturation, indicating that MART-1 is indispensable for the function of PMEL17 and, by extension, in regulating mammalian pigmentation (Hoashi et al., 2005).

Diagnostic and Prognostic Marker in Melanoma

The expression of MART-1 and its interaction with HLA-A2 is a key factor in the immunotherapy of melanoma. Its expression pattern in melanocytic lesions and melanoma cells provides valuable information for diagnosis. The down-regulation of MART-1 and HLA-A2 in melanoma cells correlates with poor prognosis, suggesting their importance as diagnostic and prognostic markers in melanoma (Kageshita et al., 2001).

Use in Vaccine Development for Melanoma

MART-1 is used in the development of vaccines for melanoma. Polynucleotide immunization and the generation of specific anti-MART-1 monoclonal antibodies have been explored for creating effective melanoma vaccines. This approach holds promise for generating immune responses specific to melanoma, potentially leading to more effective treatments (Lee et al., 2000).

特性

配列

RNGYRALMDKS

ソース

Homo sapiens (human)

保存方法

Common storage 2-8℃, long time storage -20℃.

同義語

Melanoma antigen recognized by T-cells 1 (51-61); MART-1(51-61)

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。